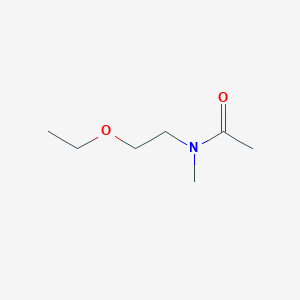

N-alpha-ethoxyethyl-N-methylacetamide

Description

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

N-(2-ethoxyethyl)-N-methylacetamide |

InChI |

InChI=1S/C7H15NO2/c1-4-10-6-5-8(3)7(2)9/h4-6H2,1-3H3 |

InChI Key |

JHDDZVWTOISUJS-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCN(C)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of N-alpha-ethoxyethyl-N-methylacetamide with analogous compounds:

Physicochemical Properties

- N,N-Dimethylacetamide (DMAC): Boiling point: 165°C; miscible with water and organic solvents. Widely used as an industrial solvent due to its high polarity and thermal stability .

- N-Methylacetoacetamide: Water-soluble (as a 70% aqueous solution); used in organic synthesis and pharmaceutical intermediates .

- N-Ethoxy-N-ethyl-...acetamide (): The ethoxy and aromatic substituents likely confer lower water solubility but enhance lipid solubility, making it suitable for agrochemical applications .

Hypothesized properties of this compound:

The ethoxyethyl group may reduce polarity compared to DMAC, decreasing water solubility but improving compatibility with hydrophobic matrices. Its boiling point is expected to be higher than DMAC (~200–220°C) due to increased molecular weight.

Toxicity and Regulatory Considerations

- DMAC: Regulated under OSHA (8-hour exposure limit: 10 ppm) due to hepatotoxicity and developmental risks .

- N-Methyl-N-(2-methylphenyl)acetamide: Limited toxicity data; structural analogs suggest moderate toxicity due to aromatic substituents .

- However, the ethoxyethyl group may introduce metabolic pathways leading to toxic metabolites (e.g., ethanol byproducts).

Research Findings and Gaps

- Reactivity: N-(substituted phenyl)acetamides are precursors for heterocyclic compounds, suggesting that this compound could participate in multicomponent reactions for drug discovery .

- Structure-Activity Relationships: Ethoxyethyl groups in acetamides correlate with enhanced bioactivity in pesticides, as seen in .

- Data Gaps: No experimental data on synthesis, spectroscopy, or bioactivity of this compound were found in the provided evidence. Further studies are needed to validate hypothesized properties.

Preparation Methods

Anodic Alkoxylation of N-Ethylacetamide

The first stage converts N-ethylacetamide to N-α-ethoxyethylacetamide via electrochemical alkoxylation. Key parameters include:

-

Anode material : Vitreous carbon (critical for selectivity).

-

Electrolyte : Alkali metal alkosulfates (e.g., sodium methosulfate) or tetraalkylammonium alkosulfates.

-

Alcohol solvent : Ethanol (C₂H₅OH) for ethoxy group incorporation.

-

Temperature : 50–60°C.

-

Current density : 10–20 mA/cm².

Mechanism :

The N-ethyl group undergoes oxidation at the anode, forming a radical intermediate that reacts with ethanol to yield the N-α-ethoxyethyl moiety. The reaction avoids side products like over-oxidized species due to the controlled potential and vitreous carbon’s inertness.

Example Conditions from US4322271A :

| Parameter | Value |

|---|---|

| N-Ethylacetamide | 1.76 kg (15.2 mol) |

| Ethanol | 2.5 L |

| Conducting salt | Tetramethylammonium ethosulfate |

| Current | 12 A (3 hours) |

| Yield | 94% |

Alkylation with Methylating Agents

The N-α-ethoxyethylacetamide intermediate is methylated using agents such as methyl chloride (CH₃Cl) or dimethyl sulfate ((CH₃)₂SO₄) in alkaline media. Sodium hydroxide (NaOH) is typically employed to deprotonate the amide nitrogen, facilitating nucleophilic attack.

-

Reactants :

-

N-α-Ethoxyethylacetamide: 1.76 kg

-

Methyl chloride: 1.0 kg

-

50% NaOH: 1.8 kg

-

-

Conditions :

-

Temperature: 20–30°C (lower temps reduce byproducts).

-

Phase-transfer catalyst: C₁₂/C₁₈-alkyldimethylbenzylammonium chloride (0.5–1.0 wt%).

-

-

Workup : Centrifugation to remove inorganic salts, followed by vacuum distillation.

Critical Factors :

-

Excess methylating agent (1.2–1.5 eq) ensures complete N-methylation.

-

Phase-transfer catalysts enable milder conditions (20°C vs. traditional 50–60°C) without compromising yield.

Alternative Pathways for Specialized Applications

Solid-Phase Synthesis with Protective Groups

A protocol for Fmoc-protected N-methyl amino acids (PMC10660853) suggests potential for solid-phase synthesis. Using 2-chlorotrityl chloride (2-CTC) resin, the N-α-ethoxyethyl group could be introduced via on-resin alkoxylation, followed by methylation. However, this method remains speculative for the target compound and would require validation.

Industrial-Scale Purification Techniques

Post-synthesis purification is critical for removing unreacted starting materials (e.g., residual N-ethylacetamide) and byproducts (e.g., over-alkylated species). Patent US4322271A highlights two approaches:

Thin-Film Evaporation

Catalytic Decomposition of Byproducts

Heating byproducts (e.g., dialkylated species) at 270°C over silicic acid converts them to vinyl derivatives, which are subsequently removed via distillation.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Scalability |

|---|---|---|---|

| Electrochemical + Alkylation | 91–92 | 20–30 | Industrial |

| Microwave-Assisted | ~85* | 135 | Lab-scale |

| Solid-Phase | N/A | RT–60 | Experimental |

*Estimated based on analogous reactions.

Advantages of Electrochemical Route :

-

High selectivity due to controlled oxidation.

-

Compatibility with continuous flow systems.

-

Minimal waste (unreacted ethanol and methyl chloride are recyclable).

Q & A

Q. What are the recommended synthetic routes for N-alpha-ethoxyethyl-N-methylacetamide, and how do reaction conditions influence yield?

The synthesis of structurally analogous acetamides (e.g., N-methoxy-N-methyl derivatives) typically involves nucleophilic substitution or condensation reactions. For example, N-methylaminoethanol reacts with acetic anhydride under controlled temperatures (40–60°C) to form intermediates, followed by ethoxyethyl group introduction via alkylation . Solvent choice (e.g., THF or DMF) and catalyst selection (e.g., triethylamine) significantly impact reaction efficiency. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent hydrolysis or side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure, particularly for distinguishing ethoxyethyl and methylamide groups. Mass Spectrometry (MS) validates molecular weight and fragmentation patterns, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is standard for research-grade compounds) . Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and ether (C-O-C) bonds .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies for similar acetamides indicate sensitivity to moisture and light. Storage in amber glassware under argon at −20°C is recommended for long-term preservation. Accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) can predict shelf life, with HPLC monitoring for decomposition products like acetic acid or ethoxyethylamine .

Q. What solvent systems are compatible with this compound in biological assays?

Polar aprotic solvents (e.g., DMSO, acetonitrile) are preferred due to high solubility and low reactivity. For in vitro studies, ensure solvent concentrations ≤1% (v/v) to avoid cellular toxicity. Solubility in aqueous buffers (e.g., PBS) may require co-solvents like ethanol (10–20% v/v) .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize byproducts during this compound synthesis?

Kinetic studies using in situ FTIR or Raman spectroscopy help identify intermediate formation rates. For example, controlling the addition rate of ethoxyethyl chloride reduces dimerization byproducts. Computational modeling (DFT or molecular dynamics) predicts energy barriers for competing pathways, enabling temperature and catalyst tuning .

Q. What strategies resolve contradictory data in biological activity studies of this compound derivatives?

Contradictions in cytotoxicity or receptor binding often arise from impurity interference or assay variability. Orthogonal validation methods are critical:

Q. How can computational tools predict the metabolic fate of this compound in pharmacokinetic studies?

ADMET prediction software (e.g., SwissADME) models phase I/II metabolism, identifying potential hydrolysis sites (e.g., ethoxyethyl cleavage). Molecular docking simulations (AutoDock Vina) assess interactions with cytochrome P450 enzymes, guiding structural modifications to enhance metabolic stability .

Q. What experimental designs mitigate batch-to-batch variability in large-scale this compound production?

Implement Quality by Design (QbD) principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.